![molecular formula C8H12Cl2O2 B14373384 1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane CAS No. 89995-50-6](/img/structure/B14373384.png)
1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane is a chemical compound characterized by its unique spirocyclic structure. This compound is notable for its two chlorine atoms and three methyl groups attached to a dioxaspiroheptane ring system. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of a suitable precursor compound, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms and the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield hydroxy derivatives, while oxidation can produce compounds with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane involves its interaction with molecular targets through its reactive chlorine atoms and spirocyclic structure. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The pathways involved may include nucleophilic substitution reactions and oxidative processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane
- 1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane
Uniqueness
1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[24]heptane is unique due to its specific spirocyclic structure and the presence of two chlorine atoms and three methyl groups
Propriétés
Numéro CAS |
89995-50-6 |
|---|---|
Formule moléculaire |
C8H12Cl2O2 |
Poids moléculaire |
211.08 g/mol |
Nom IUPAC |
2,2-dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane |
InChI |
InChI=1S/C8H12Cl2O2/c1-5-11-6(2,3)7(12-5)4-8(7,9)10/h5H,4H2,1-3H3 |
Clé InChI |
PLXGVQORNFILFK-UHFFFAOYSA-N |
SMILES canonique |
CC1OC(C2(O1)CC2(Cl)Cl)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


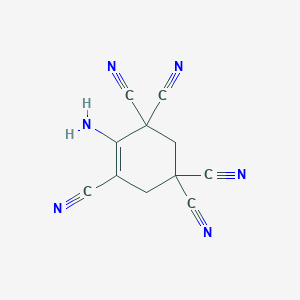
![2,3-Diphenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B14373314.png)
![1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373322.png)
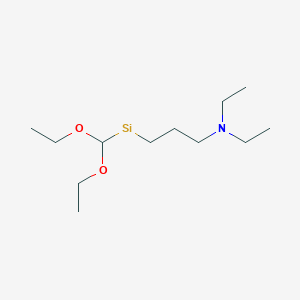
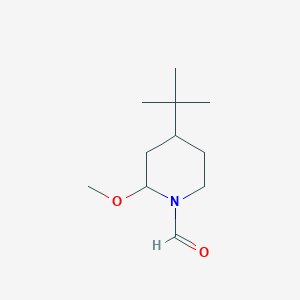


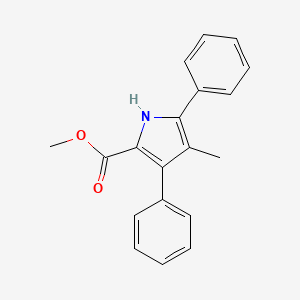
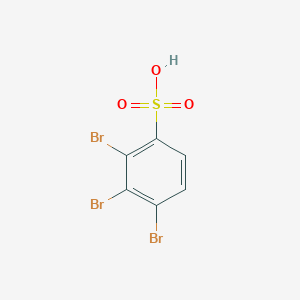

![1,2,3,4,6,7,10,10a-Octahydropyrimido[1,2-a]azepine](/img/structure/B14373364.png)
![N-Benzyl-N-{2-[(1-chloropropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14373371.png)
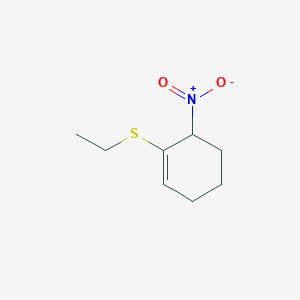
![4-[(Pyridine-4-carbonyl)amino]benzene-1-sulfonyl azide](/img/structure/B14373377.png)
